Cas no 2138355-57-2 (5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-carboxylic acid)
2138355-57-2 structure
Product Name:5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-carboxylic acid
CAS-Nr.:2138355-57-2
MF:C11H7BrFNO3
MW:300.080585718155
CID:6089498
PubChem ID:165751154
Update Time:2025-10-30
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-carboxylic acid
- EN300-1105128
- 5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid
- 2138355-57-2
-
- Inchi: 1S/C11H7BrFNO3/c12-4-1-5-8(7(13)2-4)14-10(17)11(5)3-6(11)9(15)16/h1-2,6H,3H2,(H,14,17)(H,15,16)
- InChI-Schlüssel: OGFAZBNCXFEUJL-UHFFFAOYSA-N
- Lächelt: BrC1C=C(C2=C(C=1)C1(C(N2)=O)CC1C(=O)O)F
Berechnete Eigenschaften
- Genaue Masse: 298.95933g/mol
- Monoisotopenmasse: 298.95933g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 404
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 66.4Ų
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-carboxylic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105128-0.05g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1105128-0.1g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
| Enamine | EN300-1105128-0.25g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
| Enamine | EN300-1105128-0.5g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 0.5g |
$1111.0 | 2023-10-27 | |
| Enamine | EN300-1105128-1.0g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 1g |
$1157.0 | 2023-06-10 | ||
| Enamine | EN300-1105128-2.5g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 2.5g |
$2268.0 | 2023-10-27 | |
| Enamine | EN300-1105128-5.0g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 5g |
$3355.0 | 2023-06-10 | ||
| Enamine | EN300-1105128-10.0g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 10g |
$4974.0 | 2023-06-10 | ||
| Enamine | EN300-1105128-1g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1105128-5g |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid |
2138355-57-2 | 95% | 5g |
$3355.0 | 2023-10-27 |
5'-bromo-7'-fluoro-2'-oxo-1',2'-dihydrospirocyclopropane-1,3'-indole-3-carboxylic acid Verwandte Literatur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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